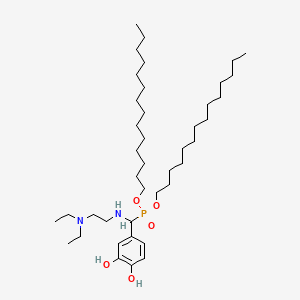
Lipid Catechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipid Catechol, also known as 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a type of catechol, which is a class of compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its role in various biological and chemical processes, including its use as a precursor in the synthesis of other chemicals and its involvement in redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipid Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of both catechol and hydroquinone .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. This process is carried out at high temperatures and pressures, and the resulting catechol is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Lipid Catechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include o-benzoquinone (from oxidation) and various substituted catechols (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Lipid Catechol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Lipid Catechol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize free radicals. This process involves the formation of semiquinone radicals and o-benzoquinone, which can further participate in redox cycling . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Catechin (a type of flavonoid with a catechol structure)
Lipid Catechol stands out due to its ortho arrangement of hydroxyl groups, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C41H79N2O5P |
|---|---|
Molekulargewicht |
711.0 g/mol |
IUPAC-Name |
4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3 |
InChI-Schlüssel |
FBHHXUJQQWKTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



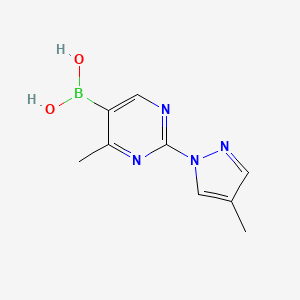
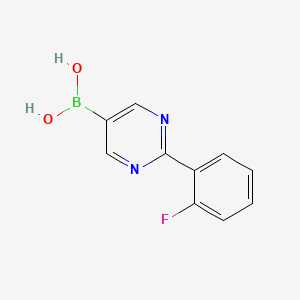

![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
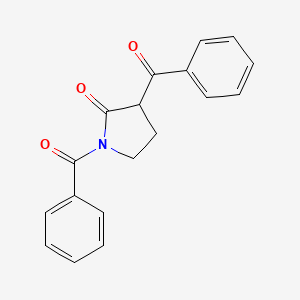

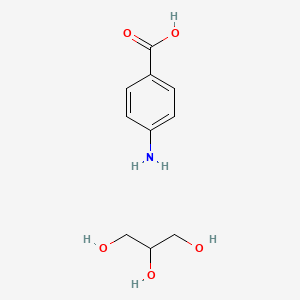
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
